molecular formula C7H12O2 B15360687 1-(3,6-dihydro-2H-pyran-5-yl)ethanol

1-(3,6-dihydro-2H-pyran-5-yl)ethanol

Cat. No.: B15360687
M. Wt: 128.17 g/mol
InChI Key: YOMYOQPKYJJVRX-UHFFFAOYSA-N
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Description

1-(3,6-Dihydro-2H-pyran-5-yl)ethanol is an organic compound belonging to the class of dihydropyran derivatives. It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a dihydropyran ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydro-2H-pyran-5-yl)ethanol can be synthesized through several methods, including:

  • Hydroboration-Oxidation: Starting from 3,6-dihydro-2H-pyran-5-carbaldehyde, the compound can undergo hydroboration followed by oxidation to introduce the hydroxyl group.

  • Reduction of Esters: Another approach involves the reduction of 3,6-dihydro-2H-pyran-5-carboxylic acid esters using reducing agents like lithium aluminium hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

1-(3,6-Dihydro-2H-pyran-5-yl)ethanol undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can be reduced to form alcohols or alkanes.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products Formed:

  • Oxidation: 3,6-Dihydro-2H-pyran-5-carbaldehyde or 3,6-dihydro-2H-pyran-5-one.

  • Reduction: 3,6-Dihydro-2H-pyran-5-ethanol or 3,6-dihydro-2H-pyran-5-ethane.

  • Substitution: 3,6-Dihydro-2H-pyran-5-chloroethanol or 3,6-dihydro-2H-pyran-5-bromethanol.

Scientific Research Applications

1-(3,6-Dihydro-2H-pyran-5-yl)ethanol finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.

  • Medicine: It has potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

1-(3,6-Dihydro-2H-pyran-5-yl)ethanol is structurally similar to other dihydropyran derivatives, such as 3,6-dihydro-2H-pyran-4-ol and 3,6-dihydro-2H-pyran-5-carbaldehyde. its unique placement of the hydroxyl group on the ethyl chain distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 3,6-Dihydro-2H-pyran-4-ol

  • 3,6-Dihydro-2H-pyran-5-carbaldehyde

  • 3,6-Dihydro-2H-pyran-4-carbaldehyde

  • 3,6-Dihydro-2H-pyran-5-one

This detailed overview provides a comprehensive understanding of 1-(3,6-dihydro-2H-pyran-5-yl)ethanol, its preparation methods, chemical reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(3,6-dihydro-2H-pyran-5-yl)ethanol

InChI

InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h3,6,8H,2,4-5H2,1H3

InChI Key

YOMYOQPKYJJVRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCCOC1)O

Origin of Product

United States

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